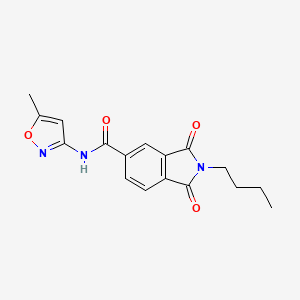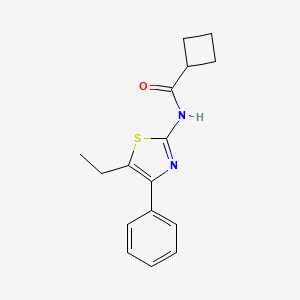
N-(2,3-dichlorophenyl)-N'-(2-nitrophenyl)thiourea
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-(2-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C13H9Cl2N3O2S and its molecular weight is 342.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.9792531 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Computational and Experimental Analysis
Research has been conducted on thiourea derivatives to understand their vibrational modes, molecular stability, and potential for noncovalent interactions. These studies employ both computational and experimental methods, including IR and Raman spectra analysis, to identify the reactive sites and potential energy distribution within the molecules. Such analyses have highlighted the potential of thiourea compounds in material science, specifically in nonlinear optical (NLO) materials due to their good NLO properties compared to urea. Moreover, docking studies suggest inhibitory activities against specific receptors, demonstrating their relevance in drug discovery and medicinal chemistry (Anna Bielenica et al., 2020).
DNA-Binding Studies and Biological Activities
Thiourea derivatives have been evaluated for their interactions with DNA, alongside their antioxidant, cytotoxic, antibacterial, and antifungal activities. These studies are crucial for understanding the therapeutic potential of these compounds. The binding affinity of thiourea derivatives to DNA has been quantitatively measured, showing significant interactions that could inform their use in cancer treatment and their role as potential anticancer agents (Shaista Tahir et al., 2015).
Enzyme Inhibition and Mercury Sensing
Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for toxic metals like mercury. These compounds exhibit specific inhibitory activity against acetylcholinesterase and butyrylcholinesterase, important in the study of neurological disorders. Their ability to detect mercury through spectrofluorimetric techniques offers valuable applications in environmental monitoring and safety (F. Rahman et al., 2021).
Antitumor and Antimicrobial Activities
Further research into thiourea derivatives has highlighted their antitumor and antimicrobial activities. The synthesis and characterization of these compounds, followed by assessments of their biological effects, have shown promising results in combating cancer cells and inhibiting microbial growth. These findings underscore the potential of thiourea derivatives in developing new therapeutic agents (Khalid M Wahdan, 2020).
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-8-4-3-6-10(12(8)15)17-13(21)16-9-5-1-2-7-11(9)18(19)20/h1-7H,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKWBVJLJKOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-ETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID](/img/structure/B4604584.png)
![2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4604597.png)
![3-chloro-5-(furan-2-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4604604.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4604607.png)
![(4-bromo-2-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4604611.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4604619.png)
![2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE](/img/structure/B4604624.png)
![3,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4604629.png)

![4-(3,5-dimethoxyphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4604655.png)
![5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4604669.png)

